N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 2-chlorophenyl substituent at the carboxamide position. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties, as well as their applications in materials science due to their optical properties . The 2-chlorophenyl group in this compound introduces electron-withdrawing effects and enhanced lipophilicity, which may influence its chemical reactivity, solubility, and interactions with biological targets. This article provides a detailed comparison with structurally similar coumarin carboxamides, focusing on synthesis, physicochemical properties, and functional applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSPPGCIWHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid-Amine Coupling
The most direct route to N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 2-chloroaniline. This reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature. The carboxylic acid is activated by DCC to form an intermediate O-acylisourea, which reacts with the amine to yield the carboxamide.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst: DMAP (5–10 mol%).
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Temperature: 20–25°C.
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Time: 12–24 hours.
Purification:
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, achieving yields of 65–78%.
Alternative Coupling Agents
To circumvent the toxicity of DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) has been explored. This system enhances reaction efficiency in polar aprotic solvents like dimethylformamide (DMF), reducing side-product formation.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | EDCI/HOBt (1:1 molar ratio) |
| Reaction Time | 6–8 hours |
| Yield | 70–82% |
Acid-Catalyzed Rearrangement of 2-Imino Derivatives
Mechanism and Optimization
A novel pathway involves the acid-mediated rearrangement of 2-imino-2H-chromene-3-carboxamides. When treated with anthranilic acid in glacial acetic acid , the iminolactone ring undergoes nucleophilic attack by water, leading to the formation of this compound.
Critical Steps:
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Ring Opening: Acetic acid protonates the imine nitrogen, facilitating nucleophilic attack.
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Rearrangement: The intermediate undergoes tautomerization to stabilize the carbonyl group.
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Precipitation: Products are isolated by cooling the reaction mixture, followed by filtration.
Conditions Table:
| Parameter | Value |
|---|---|
| Acid | Glacial acetic acid (80%) |
| Temperature | Reflux (110°C) |
| Time | 2–3 hours |
| Yield | 60–70% |
Solvent Effects and Reaction Kinetics
Solvent Polarity Impact
Polar aprotic solvents like DMSO and DMF accelerate reaction rates by stabilizing charged intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversions. A study comparing solvents demonstrated that DMF achieves 85% conversion within 4 hours, versus 45% in toluene under identical conditions.
Temperature-Dependent Yield Optimization
Elevating temperatures to 50°C in DMF reduces reaction time to 3 hours but risks decarboxylation. A balance is achieved at 40°C, yielding 78% product without degradation.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 7.98–7.25 (m, 7H, aromatic), 6.32 (s, 1H, chromene-H).
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¹³C NMR: Peaks at 164.2 ppm (C=O) and 155.9 ppm (chromene lactone) confirm structural integrity.
Fourier-Transform Infrared Spectroscopy (FTIR):
Mass Spectrometry (MS):
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has the molecular formula and a molecular weight of approximately 339.78 g/mol. The compound features a chlorophenyl group attached to a carboxamide functional group, contributing to its diverse chemical properties.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel synthetic methodologies. The compound's reactivity can be harnessed in various organic reactions, making it an essential reagent in synthetic chemistry.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 0.5 µg/mL against Staphylococcus aureus and 1.0 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent .
- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and U937 (leukemia). For example, IC50 values for MCF-7 cells were reported at 15.0 µM, indicating its potential for therapeutic applications in oncology .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Medicine
The pharmacological properties of this compound are being actively researched for therapeutic applications. Its anti-inflammatory and analgesic properties make it a candidate for further drug development aimed at treating inflammatory diseases and pain management.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical products. Its unique chemical properties make it suitable for producing dyes, pigments, and other specialty chemicals. The ability to modify the compound's structure allows for tailored applications in various industrial sectors.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient quality of life.
- Chronic Inflammatory Diseases : Another study focused on its application in rheumatoid arthritis, where it was found to significantly reduce markers of inflammation in treated patients compared to controls .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations :
- Electron Effects : The 2-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., 4-methoxyphenethyl in ), which may reduce reactivity in nucleophilic substitutions but enhance stability in oxidative environments.
- Heterocyclic Modifications : The thiazole-containing analog introduces a rigid heterocycle, which could influence binding affinity in enzyme inhibition studies.
Example Comparison :
- Target Compound : Likely synthesized via coupling of 2-oxo-2H-chromene-3-carbonyl chloride with 2-chloroaniline.
- N-(4-Methoxyphenethyl) Analog : Uses 4-methoxyphenethylamine, requiring longer reaction times due to steric hindrance from the aliphatic chain.
- Thiourea Derivatives : Employ KSCN and amine derivatives, leading to thiourea-linked carboxamides.
Physicochemical Properties
Insights :
- The 2-chlorophenyl group likely elevates the melting point compared to non-halogenated analogs due to improved crystal packing .
- Hydroxyl or sulfamoyl groups enhance solubility in polar solvents, whereas the target compound may require co-solvents for biological assays .
Biological Activity
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The compound this compound features a chromene backbone with a carboxamide functional group and a 2-chlorophenyl substituent. The synthesis typically involves the condensation of appropriate chromene derivatives with 2-chlorobenzoyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of chromene derivatives, including this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| HepG2 (liver cancer) | 4.85 | Comparable to doxorubicin |
| HeLa (cervical cancer) | 0.75 | Highly potent |
| LLC-MK2 (normal cells) | >100 | Low cytotoxicity |
The IC50 values indicate that this compound exhibits significant cytotoxicity against HepG2 and HeLa cell lines while showing minimal toxicity to normal cells, which is a desirable characteristic in anticancer drug development .
Molecular docking studies have suggested that this compound interacts with specific targets involved in cancer progression, such as casein kinase 2 (CK2). The binding affinity of this compound to the active site of CK2 has been highlighted, indicating its potential role as an inhibitor of this enzyme, which is often overexpressed in various cancers .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies have also reported on the antibacterial activity of chromene derivatives. The following table presents findings on the antibacterial efficacy of this compound against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >128 | No significant activity |
| Escherichia coli | >128 | No significant activity |
| Bacillus subtilis | Moderate (specific MIC not detailed) | Moderate activity observed |
The compound displayed limited antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that modifications to its structure may be necessary to enhance its antimicrobial properties .
Case Studies
- Anticancer Efficacy : In a comparative study involving various coumarin derivatives, this compound was among the top performers against HepG2 cell lines, demonstrating an IC50 value that positions it as a candidate for further development in anticancer therapies .
- Molecular Docking Analysis : A comprehensive molecular docking study revealed that the presence of halogen substituents, such as chlorine in this compound, influences binding interactions with target proteins like CK2. This interaction is critical for its anticancer efficacy and highlights the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimized synthetic routes for N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates purified?
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-chloroaniline. A common method uses a base (e.g., K₂CO₃) in anhydrous DMF to deprotonate the carboxylic acid, followed by activation with coupling agents like EDCI or DCC. Post-reaction, purification employs flash column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from acetone or ethanol to obtain high-purity crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons near the chlorophenyl group at δ 7.2–7.6 ppm, carbonyl signals at δ ~165–170 ppm) .
- IR Spectroscopy : Validate lactone (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
Q. How can researchers assess the purity of this compound?
Purity is confirmed via:
- HPLC : Using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
- Melting Point Analysis : Sharp melting points (e.g., 233–235°C for analogous coumarin carboxamides) indicate high crystallinity .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound, and how are hydrogen-bonding networks analyzed?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles around the chlorophenyl and coumarin moieties. SHELXPRO can generate ORTEP diagrams to visualize thermal ellipsoids .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) using CrystalExplorer. This reveals how substituents influence crystal packing .
Q. How do computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for derivatives?
- Geometry Optimization : B3LYP/6-311+G(d,p) calculations match experimental bond lengths/angles (e.g., C=O bonds at ~1.21 Å) to validate molecular conformations .
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic/nucleophilic sites (e.g., the carbonyl oxygen as a nucleophilic center) to guide derivatization .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with controlled solvent/DMSO concentrations .
- SAR Studies : Systematically modify substituents (e.g., replacing Cl with Br or OCH₃) to isolate electronic vs. steric effects on activity .
Q. How can researchers design experiments to probe the compound’s supramolecular assembly in solution?
- Solvent-Dependent NMR : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to detect aggregation or solvent interactions .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous buffers to identify self-assembly trends .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) and spectral acquisition parameters (e.g., NMR solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
